molecular formula C7H11N3 B3136269 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine CAS No. 41358-95-6

4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine

Cat. No. B3136269
CAS RN: 41358-95-6
M. Wt: 137.18 g/mol
InChI Key: OEGHVQOUVYCTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08088767B2

Procedure details

N-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide (0.40 g) was heated at reflux in a stirred solution of 1:1 methanol/water (5 mL) containing 5 drops of concentrated sulfuric acid for 12 hours. The mixture was cooled and evaporated to dryness on the lyophilizer to give 0.31 g of 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine. 1H-NMR (400 MHz, DMSO-d6) 13.4 (bs, 1H), 6.59 (bs, 2H), 2.55 (m, 2H), 2.49 (m, 2H), 1.67 (m, 2H), 1.62 (m, 2H).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:4]=2[N:3]=[C:2]1[NH:10]C(=O)C>S(=O)(=O)(O)O.CO.O>[NH:1]1[C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:4]=2[N:3]=[C:2]1[NH2:10] |f:2.3|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
N1C(=NC2=C1CCCC2)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness on the lyophilizer

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC2=C1CCCC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: CALCULATEDPERCENTYIELD 101.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.